
3-(2-Phosphonoacetamido)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phosphonoacetyl)amino]-L-alanine is a compound with the molecular formula C5H11N2O6P It is a derivative of L-alanine, where the amino group is substituted with a phosphonoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phosphonoacetyl)amino]-L-alanine typically involves the reaction of L-alanine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the phosphonoacetyl group. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 3-[(Phosphonoacetyl)amino]-L-alanine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Phosphonoacetyl)amino]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phosphonoacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-[(Phosphonoacetyl)amino]-L-alanine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of 3-[(Phosphonoacetyl)amino]-L-alanine depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonoacetyl derivatives with additional oxygen atoms, while reduction may result in the formation of simpler amino acid derivatives.
Scientific Research Applications
3-[(Phosphonoacetyl)amino]-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(Phosphonoacetyl)amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes. The phosphonoacetyl group can mimic natural substrates of enzymes, leading to the inhibition or modulation of enzyme activity. This can affect various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Phosphonoacetyl)-L-aspartic acid: Similar in structure but with an aspartic acid backbone.
N-(Phosphonoacetyl)-L-ornithine: Another similar compound with an ornithine backbone.
Uniqueness
3-[(Phosphonoacetyl)amino]-L-alanine is unique due to its specific structure and the presence of the phosphonoacetyl group, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and other biomolecules makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61596-48-3 |
|---|---|
Molecular Formula |
C5H11N2O6P |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-phosphonoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H11N2O6P/c6-3(5(9)10)1-7-4(8)2-14(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1 |
InChI Key |
APNRRABVQKGHJL-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)CP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


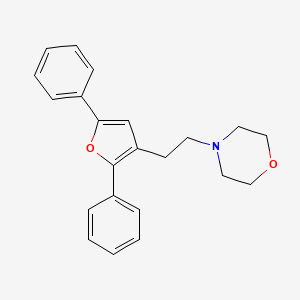
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
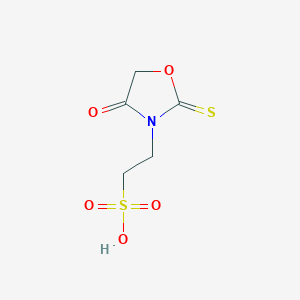
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
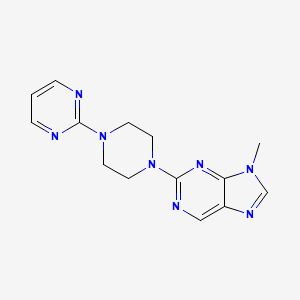
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
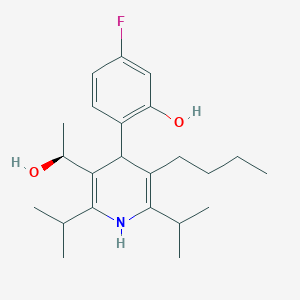

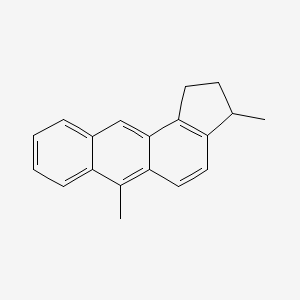

![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
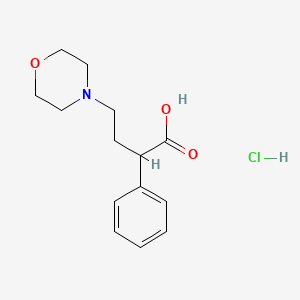
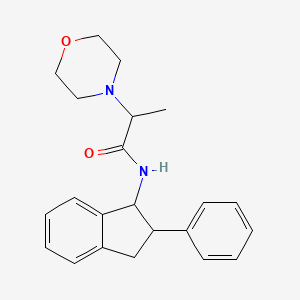
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
